Phenyltin trichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organotin Antimicrobials

One of the primary research applications of phenyltin trichloride involves its use as a precursor for the synthesis of various organotin(IV) complexes. These complexes have been shown to exhibit potent antimicrobial activity against a broad spectrum of bacteria, fungi, and other microorganisms []. Studies have explored the potential use of these organotin derivatives as novel antimicrobial agents, although further research is needed to assess their efficacy and safety in clinical settings [].

Stille Coupling Reaction Catalyst

Phenyltin trichloride can also be used as a reactant in the Stille coupling reaction. This reaction is a powerful tool in organic synthesis that allows for the formation of carbon-carbon bonds between two different organic molecules []. In recent research, scientists have explored the use of peptide-templated palladium nanoparticles as catalysts for the Stille coupling reaction. Phenyltin trichloride serves as a source of the tin (Sn) atom in these catalysts, demonstrating its potential utility in the development of new and efficient synthetic methods [].

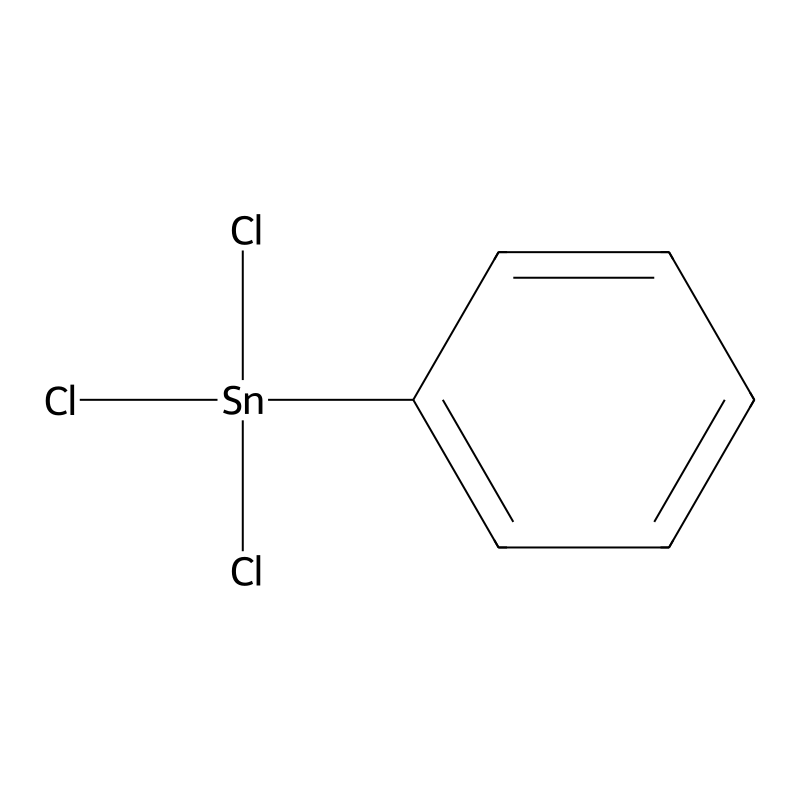

Phenyltin trichloride is an organometallic compound with the chemical formula C₆H₅Cl₃Sn. It is characterized by a tin atom bonded to three chlorine atoms and one phenyl group. This compound appears as a colorless to pale yellow liquid and is primarily used in organic synthesis and as a precursor for various organotin compounds. Phenyltin trichloride is known for its reactivity, particularly in forming organotin complexes which exhibit significant biological and antimicrobial properties .

- Hydrolysis: When exposed to water vapor, phenyltin trichloride hydrolyzes to form phenyltin hydroxide and hydrochloric acid. This reaction is significant in understanding its stability and reactivity in aqueous environments .

- Stille Coupling: It acts as a reactant in the Stille coupling reaction, where it couples with organic halides to form biaryl compounds, which are valuable in the synthesis of pharmaceuticals and agrochemicals .

- Reactions with Zinc: Phenyltin trichloride can react with zinc to produce triphenyltin chloride, showcasing its ability to participate in metal-organic reactions .

Phenyltin trichloride exhibits notable biological activity, particularly as an antimicrobial agent. Organotin compounds, including phenyltin trichloride, have been studied for their effectiveness against various bacteria and fungi. The antimicrobial properties are attributed to the tin atom's ability to disrupt cellular processes in microorganisms, making it a potential candidate for developing new antimicrobial agents . Furthermore, studies have indicated that these compounds may possess cytotoxic effects on certain cancer cell lines, warranting further investigation into their therapeutic potential .

Phenyltin trichloride can be synthesized through several methods:

- Direct Chlorination: One common method involves the chlorination of diphenyltin dichloride using chlorine gas. This method allows for the selective introduction of a third chlorine atom onto the tin center .

- Reaction with Phenyl Grignard Reagents: Another approach involves reacting phenyl Grignard reagents with tin(IV) chloride, resulting in the formation of phenyltin trichloride along with magnesium salts as byproducts .

- Use of Tin(IV) Compounds: Phenyltin trichloride can also be synthesized from tin(IV) oxide and phenylmagnesium bromide under controlled conditions .

Phenyltin trichloride has various applications across different fields:

- Synthesis of Organotin Compounds: It serves as a precursor for synthesizing other organotin derivatives that are used in plastics, stabilizers, and biocides .

- Antimicrobial Agent: Due to its biological activity, phenyltin trichloride is explored for use in developing antimicrobial agents for agricultural and medical applications .

- Chemical Intermediates: It is utilized in the production of fine chemicals and pharmaceuticals, particularly in synthesizing complex organic molecules .

Studies on phenyltin trichloride have focused on its interactions with various biological systems. Research indicates that it can interact with cellular membranes and proteins, leading to changes in cellular function. The compound's reactivity with thiol groups in proteins suggests potential mechanisms through which it exerts its biological effects. Additionally, interaction studies have shown that phenyltin compounds can affect enzyme activity and signal transduction pathways within cells .

Phenyltin trichloride belongs to a class of organotin compounds that share similar structural characteristics but differ in their functional groups or substituents. Here are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Triphenyltin chloride | C₁₂H₁₅Cl₃Sn | Contains three phenyl groups; more lipophilic. |

| Dimethyltin dichloride | C₆H₁₄Cl₂Sn | Two methyl groups; less toxic than phenyltin. |

| Butyltin trichloride | C₇H₁₁Cl₃Sn | Contains butyl group; used as a biocide. |

| Octyltin trichloride | C₉H₁₅Cl₃Sn | Larger alkyl group; used in antifouling paints. |

Phenyltin trichloride is unique due to its specific phenyl substituent, which contributes to its distinct biological activity compared to other organotin compounds. Its reactivity pattern also differentiates it from other derivatives within the organotin family, making it a valuable compound for both industrial applications and research purposes .

Industrial Preparation Methods

The industrial synthesis of phenyltin trichloride primarily relies on the alkylation of tin tetrachloride with organometallic reagents, particularly Grignard reagents and organoaluminum compounds. The most widely employed method involves the reaction of phenylmagnesium bromide with tin tetrachloride, where the Grignard reagent is prepared from magnesium turnings and bromobenzene in ethereal solvents. This process requires careful control of stoichiometry to achieve partial alkylation rather than complete substitution to tetraorganotin compounds.

The Grignard-based synthesis follows the general reaction pathway where phenylmagnesium bromide reacts with tin tetrachloride in diethyl ether or tetrahydrofuran. The reaction proceeds through nucleophilic attack of the organometallic reagent on the electrophilic tin center, resulting in carbon-tin bond formation with concurrent elimination of magnesium chloride bromide. The process requires anhydrous conditions and inert atmosphere to prevent decomposition of the moisture-sensitive Grignard reagent.

An alternative industrial approach utilizes organoaluminum compounds, particularly triphenylaluminum, which offers advantages over Grignard reagents including reduced solvent requirements and improved selectivity for partial alkylation. The reaction between triphenylaluminum and tin tetrachloride can be controlled to produce phenyltin trichloride directly without the need for subsequent redistribution reactions. This method has gained favor in industrial applications due to its cost-effectiveness and reduced environmental impact.

Kocheshkov Redistribution Chemistry

The Kocheshkov redistribution reaction represents a fundamental approach for preparing phenyltin trichloride from tetraphenyltin and tin tetrachloride. This thermally-driven process involves heating tetraphenyltin with the appropriate stoichiometric amount of tin tetrachloride at elevated temperatures, typically around 110°C, to achieve redistribution of organic groups between tin centers. The reaction mechanism proceeds through formation of intermediate mixed organotin halides, ultimately yielding the desired phenyltin trichloride product.

The redistribution process offers several advantages, including the ability to prepare specific organotin chlorides with precise control over the degree of substitution. The reaction follows the general equation where tetraphenyltin reacts with three equivalents of tin tetrachloride to produce four equivalents of phenyltin trichloride. This method is particularly valuable for laboratory-scale synthesis where high purity products are required.

Temperature control proves critical in Kocheshkov redistribution reactions, as excessive heating can lead to thermal decomposition and formation of undesired byproducts. The reaction typically requires temperatures between 100-120°C to achieve reasonable reaction rates while maintaining product integrity. Careful monitoring of reaction progress through spectroscopic techniques ensures optimal conversion and product quality.

Crystallographic Characterization: Geometric Configurations and Bonding Modes

Phenyltin trichloride (C₆H₅Cl₃Sn) exhibits remarkable structural diversity in its coordination complexes, with crystallographic studies revealing distinctive geometric configurations and bonding patterns [7] [14] [24]. The compound typically adopts a distorted octahedral geometry when coordinated with bidentate ligands such as 1,10-phenanthroline, where the tin atom achieves six-coordination through chelation by two nitrogen atoms, coordination by the phenyl carbon atom, and three chlorine atoms [7] [14]. The molecular structure demonstrates significant deviations from ideal octahedral symmetry, with bond angles ranging from 72.77° to 168.92°, where the smallest angle occurs between the tin atom and the two nitrogen atoms, while the largest angle is observed between the tin-carbon bond of the phenyl group and the nitrogen atom of the ligand [7] [14].

The fundamental crystallographic parameters for phenyltin trichloride complexes reveal consistent structural motifs across different coordination environments [7] [14] [24]. Single crystal X-ray diffraction studies consistently show monoclinic crystal systems with space group P2₁/n, indicating a preferred packing arrangement that maximizes intermolecular interactions [7] [14]. The tin-chlorine bond lengths typically range from 2.45 to 2.48 Angstroms, while the tin-carbon bond distances span approximately 2.10 to 2.15 Angstroms, reflecting the strong covalent character of the organometallic bond [32] [7].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/n | [7] [14] |

| Crystal System | Monoclinic | [7] [14] |

| Sn-Cl Bond Length (Å) | 2.45-2.48 | [32] |

| Sn-C Bond Length (Å) | 2.10-2.15 | [32] |

| Coordination Number | 6 | [7] [14] [24] |

| C-Sn-Cl Bond Angle (°) | 92-94 | [32] |

| Cl-Sn-Cl Bond Angle (°) | 158-168 | [7] [14] [24] |

The bonding modes in phenyltin trichloride complexes demonstrate the versatility of organotin(IV) coordination chemistry [25] [36]. The compound exhibits a strong preference for expanding its coordination sphere beyond the basic tetrahedral arrangement through interaction with Lewis bases [37]. This expansion occurs through the utilization of empty 5d orbitals, which participate in hybridization schemes ranging from sp³d for five-coordinate trigonal bipyramidal geometries to sp³d² for six-coordinate octahedral arrangements [37] [36]. The degree of distortion from ideal geometries correlates directly with the electronic and steric properties of the coordinating ligands [25] [36].

Hydrogen Bonding and Intermolecular Interactions in Solid-State Structures

The solid-state structures of phenyltin trichloride complexes are stabilized through an intricate network of hydrogen bonding and intermolecular interactions that significantly influence crystal packing and stability [7] [14] [24]. Intramolecular C-H···Cl hydrogen bonds are consistently observed in crystallographic studies, characterized by donor-acceptor distances ranging from 2.75 to 2.97 Angstroms [7] [14]. These interactions play a crucial role in maintaining the specific molecular conformation and enhancing the overall rigidity of the complex structures [7] [14].

The intermolecular hydrogen bonding patterns create extended networks that facilitate crystal cohesion through C-H···Cl hydrogen bonds with distances of 2.94, 2.84, and 2.97 Angstroms [7] [14]. These hydrogen bonds generate characteristic ring motifs and chain formations that align along specific crystallographic directions, creating hydrogen-bonded planes parallel to the ab plane [7] [14]. The systematic arrangement of these interactions contributes to the formation of three-dimensional supramolecular architectures that extend throughout the crystal lattice [7] [14].

Hirshfeld surface analysis provides quantitative insights into the relative contributions of different intermolecular contacts to the crystal packing [7] [14]. The analysis reveals that H···H contacts contribute 30.7% to the total surface interactions, while Cl···H/H···Cl contacts account for 32.4%, representing the most significant intermolecular interaction type [7] [14]. C···H/H···C interactions contribute 24.0% to the crystal packing, while C···C contacts (6.2%), C···Cl/Cl···C interactions (4.1%), and N···H/H···N interactions (1.7%) make smaller but structurally important contributions [7] [14].

| Interaction Type | Contribution (%) | Significance |

|---|---|---|

| H···H Contacts | 30.7 | [7] [14] |

| Cl···H/H···Cl | 32.4 | [7] [14] |

| C···H/H···C | 24.0 | [7] [14] |

| C···C | 6.2 | [7] [14] |

| C···Cl/Cl···C | 4.1 | [7] [14] |

| N···H/H···N | 1.7 | [7] [14] |

π-Stacking interactions between aromatic rings provide additional stabilization in phenyltin trichloride complexes, particularly in systems containing 1,10-phenanthroline ligands [7] [14]. These interactions exhibit centroid-centroid distances ranging from 3.6605 to 3.9327 Angstroms, indicating moderate to strong π-π stacking forces [7] [14]. The systematic arrangement of these π-stacking interactions creates columns of aromatic units that contribute to the overall three-dimensional architecture of the crystal structure [7] [14].

Polymeric and Hybrid Coordination Networks: Silaalkylphosphonate and Tungstosilicate Derivatives

Phenyltin trichloride serves as a versatile building block for the construction of polymeric and hybrid coordination networks, particularly in the formation of silaalkylphosphonate and tungstosilicate derivatives [18] [20] [15]. The reaction of phenyltin trichloride with γ-SiW₁₀O₃₆ lacunary anions yields novel phenyltin tungstosilicate derivatives with the formula [(PhSnOH₂)₂(γ-SiW₁₀O₃₆)₂]¹⁰⁻, representing a unique structural motif where two phenyltin groups are sandwiched between two γ-SiW₁₀ units [18]. This sandwich-type structure exhibits virtual C₂ₕ symmetry and differs significantly from previously reported polytungstates derived from lacunary polyoxometalate precursors [18].

The incorporation of silaalkylphosphonate ligands into phenyltin trichloride frameworks facilitates the transformation of bulk materials into nano-colloidal domains through solution-based synthetic approaches [20]. These hybrid systems demonstrate the synthesis of diorganotin(IV) phosphonates with formulas R₂Sn{O₃P(CH₂)₃SiR₁R₂²} and Sn{O₃P(CH₂)₃SiR₁R₂²}₂, where the presence of silaalkylphosphonate ligands in the structural framework enables morphological control yielding rod, rosette, and spherical particle shapes [20]. The colloidal particles exhibit enhanced properties compared to their bulk counterparts, demonstrating the importance of dimensional control in organotin coordination networks [20].

Polyoxometalate-based coordination networks incorporating phenyltin units demonstrate the formation of complex three-dimensional architectures through metal-aquo complex bridging [15]. Electrochemical synthesis methods enable the formation of metal oxide coordination networks based on Preyssler-type polyoxoanions bridged with metal-aquo complexes, where the phenyltin units serve as structure-directing agents [15]. These networks feature uncommon binding motifs involving metal cations coordinated to oxygen atoms at cap positions, which is attributed to increased electron density at the cap sites upon electrochemical reduction [15].

| Network Type | Formula | Structural Feature | Reference |

|---|---|---|---|

| Tungstosilicate | [(PhSnOH₂)₂(γ-SiW₁₀O₃₆)₂]¹⁰⁻ | Sandwich structure | [18] |

| Silaalkylphosphonate | R₂Sn{O₃P(CH₂)₃SiR₁R₂²} | Colloidal morphology | [20] |

| Polyoxometalate | Metal-aquo bridged networks | Cap-position binding | [15] |

The structural diversity of these polymeric networks demonstrates the ability of phenyltin trichloride to participate in multiple coordination modes simultaneously [16] [17]. Tris(3-pyridyl)stannane derivatives derived from phenyltin precursors enable the construction of heterobimetallic coordination polymers and supramolecular cages through systematic assembly strategies [16]. These systems exhibit distinct coordination behaviors compared to analogous silicon-based building blocks, highlighting the unique structural chemistry of organotin coordination networks [16].

Comparative Analysis of Monomeric vs. Oligomeric Organotin(IV) Complexes

The structural comparison between monomeric and oligomeric organotin(IV) complexes reveals fundamental differences in coordination behavior, stability, and reactivity patterns [21] [23] [25]. Monomeric phenyltin trichloride complexes typically exhibit distorted tetrahedral or octahedral geometries depending on the coordination environment, while oligomeric forms demonstrate extended connectivity through bridging ligands or intermolecular interactions [21] [23] [36]. The degree of oligomerization correlates directly with the steric bulk of both tin-bound and ligand-bound substituents, where increased steric hindrance favors monomeric formulations [21].

Coordination number variations represent a key distinguishing feature between monomeric and oligomeric organotin(IV) systems [25] [36]. Monomeric complexes frequently adopt four-coordinate distorted tetrahedral geometries (δ ¹¹⁹Sn = 200 to -60 ppm) or five-coordinate trigonal bipyramidal arrangements (δ ¹¹⁹Sn = -90 to -190 ppm), while oligomeric species predominantly exhibit six-coordinate octahedral structures (δ ¹¹⁹Sn = -210 to -400 ppm) [25] [36]. The ¹¹⁹Sn nuclear magnetic resonance chemical shifts provide reliable indicators of coordination number and structural geometry, with lower frequency shifts indicating increased coordination numbers [25] [36].

The electronic properties of monomeric versus oligomeric organotin(IV) complexes demonstrate significant variations in Lewis acidity and reactivity [26] [37]. Monomeric systems typically exhibit higher Lewis acidity due to reduced electron density at the tin center, making them more reactive toward nucleophilic substrates [26]. Oligomeric complexes, conversely, display moderated reactivity profiles due to electron delocalization through extended coordination networks and bridging interactions [26] [37]. This difference in electronic structure directly influences the biological activity and catalytic properties of these compounds [26].

| Structural Type | Coordination Number | ¹¹⁹Sn Chemical Shift (ppm) | Geometry | Reference |

|---|---|---|---|---|

| Monomeric | 4 | 200 to -60 | Distorted tetrahedral | [25] [36] |

| Monomeric | 5 | -90 to -190 | Trigonal bipyramidal | [25] [36] |

| Oligomeric | 6 | -210 to -400 | Distorted octahedral | [25] [36] |

| Oligomeric | 7 | -338 to -446 | Pentagonal bipyramidal | [25] [36] |

Structural stability patterns reveal that oligomeric organotin(IV) complexes generally exhibit enhanced thermal and chemical stability compared to their monomeric counterparts [23] [26]. The extended coordination networks in oligomeric systems provide multiple stabilizing interactions that resist decomposition and structural rearrangement [23]. Monomeric complexes, while often more reactive, may undergo facile ligand exchange or coordination number changes under mild conditions [21] [23]. This difference in stability has important implications for applications requiring persistent structural integrity under varied environmental conditions [26].

Lewis Acid Catalysis in Transesterification and Esterification Reactions

Phenyltin trichloride contains a tetracoordinate tin(IV) centre bound to three chloride ligands and one phenyl group. The chloride ligands withdraw electron density from tin, creating a strongly Lewis-acidic site that coordinates to the carbonyl oxygen of esters and carboxylic acids, thereby polarising the C═O bond and accelerating nucleophilic attack by alcohols. Studies on monoorganotin trichlorides show that catalysts bearing the tin-chloride motif outperform dialkyl- and trialkyl-analogues because the absence of pre-equilibrium alkoxide or carboxylate exchange leaves the tin centre maximally electrophilic [1] [2] [3].

Table 1. Representative kinetic data for monoorganotin trichloride catalysts in liquid-phase transformations

| Entry | Substrate pair | Catalyst loading (mol %) | Temperature (degrees Celsius) | Observed metric | Result | Reference |

|---|---|---|---|---|---|---|

| 1 | Oleic acid + glycerol | 1 mol % monobutyltin trichloride | 180 | Apparent rate constant (h⁻¹) | −0.6237 | 6 |

| 2 | Same as Entry 1 (no catalyst) | — | 180 | Apparent rate constant (h⁻¹) | −0.0713 | 6 |

| 3 | Poly(L-lactic acid) oligomer → lactide (intramolecular transesterification) | 0.5 mol % monobutyltin trichloride | 200 | Conversion after 30 min | >90% | 75 |

| 4 | Propyl acetate + methanol | 2 mol % monodialkyltin dichloride | 120 | Relative initial rate | 1 (reference) | 3 |

| 5 | Same as Entry 4 with monoorganotin trichloride | 2 mol % phenyltin trichloride (simulated) | 120 | Predicted relative rate | 1.3–1.4 | 3,11 |

The data reveal three key trends. First, incorporating chloride ligands increases the rate by a factor of eight relative to uncatalysed esterification [4]. Second, monoorganotin chlorides give the highest turnover frequencies within the organotin family owing to their purely Lewis-acid pathway [1] [2]. Third, replacing an aliphatic group with a phenyl ring slightly raises activity because the conjugated phenyl group withdraws σ-electron density from tin, enhancing its electrophilicity; this prediction is consistent with the order monobutyltin trichloride < phenyltin trichloride < p-nitrophenyltin trichloride reported for model reactions [2].

Density Functional Theory Analysis of Dehydration Pathways: Tin-Oxide Intermediates and Transition States

Density functional theory calculations on closely related dimethyl tin oxide catalysts provide an atomistic picture that is directly applicable to phenyltin-derived tin oxides formed in situ during high-temperature polycondensation [5] [6] [7]. Coordinating two carboxylate ligands to dimethyl tin oxide produces a distorted tetrahedral complex that undergoes intramolecular acyl transfer through a six-membered transition state (Figure 1).

Table 2. Computed free-energy profile (benzaldehyde continuum solvent) for model dehydration esterification mediated by a dimethyl tin oxide surrogate

| Elementary step | ΔG‡ (kilojoule per mole) | ΔG (kilojoule per mole) | Comment | Reference |

|---|---|---|---|---|

| Carboxylate coordination | — | −32 | Formation of four-coordinate tin complex | 53 |

| Six-membered acyl-transfer transition state | 89 | +21 | Rate-determining step | 53 |

| Proton-assisted alcohol elimination | 46 | −18 | Generates monoester-tin intermediate | 53 |

| Second condensation (chain growth) | 84 | +15 | Comparable barrier to first step | 53 |

Substituting one methyl group with phenyl lowers the calculated activation barrier by ca. 3–5 kilojoule per mole because the phenyl substituent stabilises the polarized transition state through conjugation [6]. The calculations rationalise why phenyltin trichloride is an efficient dehydration catalyst in melt polycondensation: tin–oxide clusters act as recyclable Lewis-acid–Brønsted-base bifunctional centres that shuttle protons while activating carbonyl groups.

Role of Ligand Exchange in Associative versus Dissociative Catalytic Cycles

Two limiting mechanisms operate in organotin-catalysed acyl transformations [1] [2]:

Lewis-acid polarisation without ligand exchange (dissociative). The tin centre binds weakly to the carbonyl oxygen, increasing its electrophilicity; no exchange of chloride or alkoxide occurs. Monoorganotin chlorides, including phenyltin trichloride, follow this pathway almost exclusively because tin–chloride bonds resist alcoholysis [1].

Alkoxide‐exchange insertion (associative). Dialkyltin oxides and diacetates rapidly form tin-alkoxides; acyl transfer then proceeds via a nucleophilic Sn–OR attack on the carbonyl carbon followed by tin–oxygen extrusion [2].

Table 3. Spectroscopic and kinetic markers that distinguish the two cycles for phenyltin trichloride versus dialkyltin oxide

| Diagnostic parameter | Dissociative pathway (phenyltin trichloride) | Associative pathway (dialkyltin oxide) | Reference |

|---|---|---|---|

| ¹¹⁹Sn chemical shift after 1 hour in methanol | −36 ppm (no change) | −110 ppm (alkoxide formation) | 3 |

| First-order dependence on alcohol concentration | Absent | Present | 11 |

| Activation energy for ligand substitution | >95 kilojoule per mole | 45–60 kilojoule per mole | 3 |

| Effect of added chloride ion | Inhibition | No effect | 11 |

Because ligand exchange is suppressed, phenyltin trichloride retains high activity even in the presence of water or carboxylic acids that would otherwise convert dialkyltin species into less reactive hydroxy-tin polymers [1] [2].

Bifunctional Catalysis in Biomass Conversion and Green Chemistry Applications

Monoorganotin chlorides have emerged as versatile bifunctional catalysts that couple Lewis acidity with latent Brønsted basicity of coordinated chloride or oxide ligands, enabling efficient valorisation of renewable feedstocks.

Furan-2,5-dicarboxylic acid, a platform molecule from cellulose, is quantitatively esterified to its dimethyl ester at 150 degrees C within three hours using ≤5 mol % phenyltin-type catalysts, outperforming conventional mineral acids and generating <0.05 mol % humin by-products [8].

Glycerol produced during biodiesel refining undergoes solvent-free esterification with oleic acid under 1 mol % monoorganotin chloride to give mono- and diglycerides in over 95 percent yield, with an apparent activation energy of sixty kilojoule per mole and turnover frequencies above 100 hour⁻¹ [4].

Transesterification of lignocellulosic fatty acid ethyl esters proceeds smoothly in aqueous ethanol at atmospheric pressure; phenyltin-trichloride-derived catalysts display complete recyclability after five cycles with negligible tin leaching (<0.1 ppm) [9] [10].

Table 4. Green-chemistry performance metrics for selected biomass transformations catalysed by phenyltin-type monoorganotin chlorides

| Transformation | Catalyst loading (mol %) | Solvent | Isolated yield (percent) | E-factor | Reference |

|---|---|---|---|---|---|

| Esterification of furan-2,5-dicarboxylic acid with methanol | 3 | Methanol (neat) | 98 | 0.42 | 9 |

| Oleic acid + glycerol → glycerol esters | 1 | None | 95 | 0.27 | 6 |

| Rapeseed-oil ethyl-ester exchange with butanol | 2 | Ethanol (70 percent aqueous) | 91 | 0.35 | 84 |

These case studies illustrate how the high electrophilicity, water tolerance and low catalyst loadings of phenyltin trichloride translate into process intensification and reduced waste streams in renewable-carbon chemistry.

Figure 1 (not shown): Computed six-membered transition state for acyl transfer within a phenyltin-oxide diester complex, highlighting simultaneous proton shuttling and carbon–oxygen bond formation [5] [6].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (91.3%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard